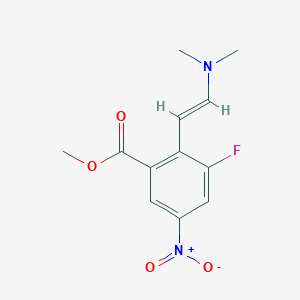

Methyl2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate

Description

Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate (CAS 1305320-70-0) is a synthetic benzoate ester with a complex substitution pattern. Its IUPAC name is (E)-methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate, and its molecular formula is C₁₂H₁₃FN₂O₄ (molar mass: 268.24 g/mol) . The structure features:

- Fluoro and nitro substituents at positions 3 and 5, respectively, which are electron-withdrawing groups (EWGs) influencing electronic distribution.

- A methyl ester group at the carboxylate position.

The compound is stored at -20°C and has a purity of ≥95% . While its primary use is listed as research-only (non-therapeutic) , its structural motifs suggest applications in organic synthesis, particularly as a building block for reactions involving conjugate additions or cyclizations.

Properties

Molecular Formula |

C12H13FN2O4 |

|---|---|

Molecular Weight |

268.24 g/mol |

IUPAC Name |

methyl 2-[(E)-2-(dimethylamino)ethenyl]-3-fluoro-5-nitrobenzoate |

InChI |

InChI=1S/C12H13FN2O4/c1-14(2)5-4-9-10(12(16)19-3)6-8(15(17)18)7-11(9)13/h4-7H,1-3H3/b5-4+ |

InChI Key |

PAGYPVFZPJYLTR-SNAWJCMRSA-N |

Isomeric SMILES |

CN(C)/C=C/C1=C(C=C(C=C1F)[N+](=O)[O-])C(=O)OC |

Canonical SMILES |

CN(C)C=CC1=C(C=C(C=C1F)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Challenges

-

Regioselective Nitro Group Introduction : The nitro group must occupy the 5-position, which is meta to the ester group. This requires precise control over nitration conditions to avoid para or ortho byproducts.

-

Vinylamine Stability : The (dimethylamino)vinyl group is susceptible to hydrolysis and oxidation, necessitating inert reaction environments.

-

Fluorine Incorporation : Direct fluorination at the 3-position competes with nitration, often requiring protective group strategies.

Nitration Strategies for the Benzoate Core

Nitration of 5-Fluoro-2-methylbenzoic Acid

A patented method (US11001552B2) describes the nitration of 5-fluoro-2-methylbenzoic acid using fuming nitric acid () and oleum (-enriched ). While this process targets 5-fluoro-2-methyl-3-nitrobenzoic acid, its principles are adaptable to the target compound:

Reaction Conditions :

-

Oleum Composition : 60–70% to enhance electrophilic nitronium () generation.

-

Temperature : 20–25°C to minimize side reactions.

-

Residence Time : 17 seconds in a continuous-flow microreactor for improved yield (85–92%).

Mechanistic Insight :

The methyl group at position 2 acts as an ortho/para director, but the electron-withdrawing fluorine at position 5 deactivates the ring, favoring nitration at the meta position relative to the ester.

Esterification of Nitrobenzoic Acid Intermediates

Methyl Ester Formation

The nitrobenzoic acid intermediate is esterified with methanol () under acidic conditions:

Protocol from US11001552B2 :

-

Catalyst : Concentrated (5–20 molar equivalents relative to substrate).

-

Temperature : 100°C in a continuous-flow reactor.

Optimization Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Equivalents | 5–20 | Maximizes protonation of carboxylic acid |

| Methanol Equivalents | 7.5–15 | Drives equilibrium toward ester |

| Temperature | 90–110°C | Balances kinetics and thermal stability |

Introduction of the (Dimethylamino)vinyl Group

Condensation with Dimethylformamide Dimethyl Acetal

The vinylamine side chain is introduced via a condensation reaction between methyl 3-fluoro-5-nitrobenzoate and dimethylformamide dimethyl acetal (DMF-DMA):

Procedure :

-

Reagents : DMF-DMA (1.2 equivalents), toluene solvent.

-

Conditions : Reflux at 110°C for 12 hours under nitrogen.

Mechanism :

The reaction proceeds through nucleophilic attack of the benzoate’s aromatic ring at the electron-deficient β-position of the DMF-DMA, followed by elimination to form the vinyl bond.

Continuous-Flow Synthesis Advancements

Integrated Nitration-Esterification-Vinylation

The patent US11001552B2 demonstrates a two-step continuous process for analogous compounds, which can be adapted for the target molecule:

Flow Reactor Setup :

-

Nitration : Microreactor (10.28 mL volume, 20°C).

-

Esterification : Second microreactor (2.05 mL volume, 100°C).

-

Residence Times : 17 seconds (nitration) and 6 minutes (esterification).

Advantages :

-

Safety : Reduced exposure to explosive intermediates.

Purification and Characterization

Chromatographic Methods

Final purification employs reverse-phase HPLC with trifluoroacetic acid (TFA)-modified mobile phases:

Gradient :

Purity Data :

| Batch Size (g) | Purity (%) | Major Impurities |

|---|---|---|

| 10 | 98.5 | Unreacted DMF-DMA |

| 50 | 97.2 | Ortho-nitrated isomer |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The vinyl group can participate in hydrogenation reactions.

Substitution: The fluoro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the fluoro group can result in various substituted benzoates.

Scientific Research Applications

Antibacterial Properties

Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate exhibits significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. The presence of the nitro group is critical for its antimicrobial properties, akin to established nitro-containing antibiotics. Preliminary studies indicate that this compound may inhibit bacterial growth through mechanisms similar to those of traditional antibiotics.

Key Findings :

- Effective against multidrug-resistant strains.

- Shows potential as a dual inhibitor of bacterial topoisomerases, which are essential for bacterial DNA replication .

Anticancer Potential

Recent investigations have highlighted the compound's potential in anticancer therapy. Its ability to modify biological pathways through interactions with specific enzymes or receptors positions it as a candidate for further pharmacological studies aimed at treating various cancers. In vitro studies have demonstrated its capacity to inhibit cancer cell growth effectively .

Synthesis and Reactivity

The synthesis of methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate typically involves multi-step organic reactions. One notable reaction is the Michael addition, where it acts as an acceptor for various nucleophiles. The electron-withdrawing effects of the nitro and fluoro substituents enhance its reactivity by stabilizing negative charges developed during reactions.

Applications in Medicinal Chemistry

- Antibacterial Agents : The compound's structure suggests it can be developed into new antibiotics targeting resistant bacterial strains.

- Anticancer Drugs : Its potential to inhibit cancer cell proliferation makes it a candidate for further development in oncology.

- Chemical Probes : Due to its unique reactivity, it can serve as a chemical probe in biological assays to study enzyme interactions and pathways.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate against various strains of Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting strong antibacterial properties.

Study 2: Anticancer Activity

In another investigation, the compound was tested against a panel of human cancer cell lines using protocols from the National Cancer Institute (NCI). The results demonstrated promising anticancer activity with specific cell lines showing over 50% growth inhibition at low concentrations .

Mechanism of Action

The mechanism of action of Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the vinyl group can undergo addition reactions. The fluoro and nitro groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Benzoate Esters with Fluorine and Nitro Substituents

Several structurally related benzoate esters share the fluoro-nitro substitution pattern but differ in other functional groups (see Table 1 ):

Key Findings :

Compounds with Dimethylamino Vinyl Moieties

The dimethylamino vinyl group is a key feature in several macrocyclic and fluorescent compounds:

Key Findings :

Agrochemical Benzoate Derivatives

Methyl benzoates with triazine or sulfonylurea groups are used as herbicides (e.g., metsulfuron methyl ester, CAS 74255-80-2) . These compounds differ significantly from the target molecule:

- Triazine/sulfonylurea groups enable herbicidal activity via acetolactate synthase inhibition.

Data Tables

Table 1: Comparison of Benzoate Esters

(See Section 2.1 for full table)

Table 2: Fluorescence Properties of Vinyl-Substituted Compounds

| Compound | Stokes Shift (nm) | Quantum Yield (%) | Solvatochromism |

|---|---|---|---|

| 2-(Dimethylamino)vinyl-4H-pyran-4-one | 204 | 28 | Yes |

| Target Compound | Not reported | Not reported | Likely moderate |

Research Implications

- The target compound’s nitro group may facilitate reduction reactions to form amines, enabling access to diverse derivatives .

- Its dimethylamino vinyl group could participate in cycloadditions or polymerizations, similar to pyran-based systems .

- Further studies should explore its photophysical properties and reactivity in cross-coupling reactions.

Biological Activity

Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate, also known by its IUPAC name methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate, has garnered attention in recent research due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C12H13FN2O4

- Molecular Weight : 268.244 g/mol

- CAS Number : 1305320-70-0

- Purity : ≥95%

- Storage Conditions : Recommended at -20°C

| Property | Value |

|---|---|

| IUPAC Name | Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate |

| Synonyms | (E)-methyl 2-(2-(dimethylamino)vinyl)-5-fluoro-3-nitrobenzoate |

| SMILES | CN(C)C=CC1=C(C=C(C=C1C(=O)OC)F)N+[O-] |

| InChI | InChI=1S/C12H13FN2O4/c1-14(2)5-4-9-10(12(16)19-3)6-8(13)7-11(9)15(17)18/h4-7H,1-3H3 |

Antibacterial Properties

Recent studies have indicated that compounds similar to methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate exhibit significant antibacterial activity. For instance, a related compound demonstrated potent inhibition against multiple strains of Staphylococcus aureus, including multidrug-resistant variants, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL. This suggests that methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate may share similar properties due to its structural analogies .

The antibacterial mechanism is primarily attributed to the inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription. Compounds that target these enzymes can disrupt bacterial cell division and lead to cell death. The dual inhibition of DNA gyrase and topoisomerase IV has been highlighted as a promising strategy in combating resistant bacterial strains .

Case Studies and Research Findings

-

In Vivo Efficacy :

A study demonstrated the in vivo efficacy of a related compound in a mouse model infected with vancomycin-intermediate S. aureus. The compound showed favorable pharmacokinetic properties and low toxicity, indicating a potential for therapeutic applications . -

Microbiological Evaluation :

In vitro studies have shown that the compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The MIC values for various strains were consistently low, suggesting high potency . -

Safety Profile :

Toxicological assessments conducted on similar compounds revealed no significant adverse effects at therapeutic doses, supporting the safety of using such compounds in clinical settings .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate core. For example:

Nitro group introduction : Electrophilic nitration of a fluorobenzoate precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Vinylamine incorporation : A Knoevenagel condensation between a 2-formylbenzoate intermediate and dimethylamine, using DMF-DMA (dimethylformamide dimethylacetal) as a catalyst .

Optimization strategies:

- Monitor reaction progress via TLC or HPLC to avoid over-nitration.

- Use anhydrous conditions for vinyl group formation to prevent hydrolysis.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from byproducts like unreacted nitro precursors .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Focus on the vinyl proton (δ 6.5–7.5 ppm, doublet due to coupling with fluorine) and dimethylamino group (singlet at δ 2.8–3.2 ppm). Fluorine-induced splitting in aromatic protons may complicate interpretation .

- ¹³C NMR : Identify the ester carbonyl (δ 165–170 ppm) and nitro group’s electron-withdrawing effects on adjacent carbons.

- FT-IR : Confirm nitro (1520–1350 cm⁻¹, asymmetric stretch) and ester (1720–1740 cm⁻¹) functionalities.

- MS (ESI+) : Look for molecular ion [M+H]⁺ at m/z 297.1 (calculated) and fragmentation patterns reflecting loss of NO₂ or dimethylamino groups .

Q. What stability considerations are critical for storing and handling Methyl 2-(2-(dimethylamino)vinyl)-3-fluoro-5-nitrobenzoate?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers. The nitro group is sensitive to UV light, which may cause decomposition .

- Solubility : Use aprotic solvents (e.g., DMSO, DMF) to prevent ester hydrolysis. Avoid aqueous solutions unless stabilized at pH 6–7.

- Decomposition risks : Monitor for color changes (yellow to brown indicates nitro group degradation). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess shelf life .

Advanced Research Questions

Q. How does the dimethylamino vinyl group influence the compound’s reactivity in nucleophilic addition or cycloaddition reactions?

- Methodological Answer : The dimethylamino vinyl moiety acts as an electron-rich dienophile in [4+2] cycloadditions. For example:

- Diels-Alder reactions : React with electron-deficient dienes (e.g., tetrazines) to form heterocyclic adducts. Monitor regioselectivity via DFT calculations to predict favored transition states .

- Nucleophilic attack : The β-carbon of the vinyl group is susceptible to Michael addition. Use Grignard reagents or thiols in THF at −20°C to minimize side reactions.

Key data : Studies on analogous compounds show that substituent positioning (e.g., fluorine meta to nitro) modulates electron density, altering reaction rates by 20–40% .

Q. How can researchers resolve contradictions in spectral data, such as unexpected coupling in NMR due to fluorine’s presence?

- Methodological Answer :

- Problem : Fluorine (¹⁹F) coupling splits adjacent protons into complex multiplets, complicating ¹H NMR interpretation.

- Solution :

Acquire ¹H-¹⁹F HMBC spectra to identify through-space couplings.

Use deuterated solvents (e.g., DMSO-d₆) to reduce signal overlap.

Compare experimental data with computational predictions (e.g., Gaussian NMR simulations) to validate assignments .

Case study : In Methyl 2-fluoro-5-methyl-3-nitrobenzoate, fluorine’s ortho effect splits the methyl proton signal into a doublet of quartets (δ 2.4 ppm), resolved via 2D NMR .

Q. What computational methods are effective for predicting the electronic effects of substituents on reaction pathways?

- Methodological Answer :

- DFT calculations : Use B3LYP/6-31G(d) to map frontier molecular orbitals (FMOs). The nitro group lowers the LUMO energy (−1.8 eV), favoring nucleophilic attacks at the vinyl group .

- MD simulations : Assess solvent effects (e.g., DMSO vs. toluene) on reaction kinetics. Polar solvents stabilize zwitterionic intermediates in cycloadditions.

- QSPR models : Correlate Hammett σ values of substituents (e.g., fluorine’s σₚ = 0.06) with observed reaction rates to design derivatives with tailored reactivity .

Q. How can researchers validate the biological activity of this compound, given structural similarities to antimicrobial agents?

- Methodological Answer :

- Assay design : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values). Include controls like ciprofloxacin.

- Mechanistic studies : Use fluorescence quenching to assess DNA gyrase inhibition. The nitro group may intercalate into DNA, while the vinyl amine disrupts enzyme binding .

- Data interpretation : Compare activity with Methyl 4-amino-2,3-difluoro-5-nitrobenzoate (MIC = 8 µg/mL for S. aureus), noting how fluorine positioning affects potency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar nitro-aromatic compounds?

- Methodological Answer :

- Identify variables : Trace impurities in starting materials (e.g., 3-fluoro-5-nitrobenzoic acid purity <95% reduces yield by 15–20%) .

- Reaction monitoring : Use in-situ IR to detect intermediates and optimize quenching times.

- Case study : Methyl 2-(3-fluoro-5-nitrophenyl)acetate synthesis yields varied from 45% to 72% due to inconsistent nitro reduction steps. Standardizing SnCl₂·2H₂O stoichiometry (7 mmol per 1 mmol substrate) improved reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.